1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and industry . The compound this compound is characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, along with a benzyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trichloroaniline and benzyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2,5,6-trichloroaniline with benzyl chloride in the presence of a suitable catalyst, such as a Lewis acid, to form the benzimidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or xylene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of benzimidazole derivatives.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole can be compared with other similar benzimidazole derivatives:
Similar Compounds: Examples include 1-Benzyl-2-methylbenzimidazole and 1-Benzyl-2,4,5-trichlorobenzimidazole
Uniqueness: The presence of three chlorine atoms at specific positions on the benzimidazole ring makes this compound unique in terms of its chemical reactivity and potential biological activities
Eigenschaften
Molekularformel |
C14H9Cl3N2 |
---|---|
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
1-benzyl-2,5,6-trichlorobenzimidazole |
InChI |
InChI=1S/C14H9Cl3N2/c15-10-6-12-13(7-11(10)16)19(14(17)18-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
PIIRNJKFSNDDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.